molecular formula C6H12O6 B12644474 alpha-D-glucofuranose CAS No. 36468-84-5

alpha-D-glucofuranose

Cat. No.: B12644474
CAS No.: 36468-84-5
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-UKFBFLRUSA-N
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Description

Alpha-D-glucofuranose: is a cyclic form of glucose, specifically a five-membered ring structure known as a furanose. It is one of the many isomers of glucose, which can exist in equilibrium between its open-chain form and various cyclic forms. The alpha designation indicates the orientation of the hydroxyl group attached to the anomeric carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-glucofuranose can be synthesized through the polymerization of sugar-based monomers. A common method involves the use of a free-radical polymerization technique in the presence of benzoyl peroxide as an initiator . Another approach includes the reaction of acetone with glucose in the presence of sulfuric acid as a catalyst to form isopropylidene derivatives .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of glucose from natural sources, followed by chemical modification to achieve the desired furanose form. The process typically includes steps such as hydrolysis, isomerization, and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form hemiacetals and acetals through reactions with alcohols and aldehydes .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include bromine water and nitric acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reactions with halogens or other nucleophiles can lead to substitution products.

Major Products: The major products formed from these reactions include different derivatives of glucose, such as glucosides, gluconic acid, and various substituted glucose compounds.

Scientific Research Applications

Alpha-D-glucofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-glucofuranose involves its ability to form cyclic hemiacetals and acetals, which play a crucial role in its reactivity and interactions with other molecules. The compound can interact with specific enzymes and receptors, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

    Alpha-D-mannofuranose: Another furanose form of a hexose sugar, differing in the orientation of the hydroxyl groups.

    Beta-D-glucofuranose: The beta anomer of D-glucofuranose, with a different orientation of the hydroxyl group at the anomeric carbon.

    Alpha-D-glucopyranose:

Uniqueness: Alpha-D-glucofuranose is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties compared to its pyranose counterparts.

Properties

CAS No.

36468-84-5

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1

InChI Key

AVVWPBAENSWJCB-UKFBFLRUSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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